molecular formula C6H8P2 B14450186 Phosphine, 1,4-phenylenebis- CAS No. 78550-67-1

Phosphine, 1,4-phenylenebis-

Cat. No.: B14450186
CAS No.: 78550-67-1
M. Wt: 142.07 g/mol
InChI Key: DXKIVDBWRHJILG-UHFFFAOYSA-N
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Description

Phosphine, 1,4-phenylenebis- is an organophosphorus compound with the molecular formula C6H8P2. It is a bisphosphine derivative where two phosphine groups are connected by a 1,4-phenylene bridge. This compound is of significant interest in various fields of chemistry due to its unique structural and electronic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Phosphine, 1,4-phenylenebis- can be synthesized through several methods. One common approach involves the reaction of halogenophosphines with organometallic reagents such as Grignard reagents. For example, the interaction of chlorophosphines with Grignard reagents can yield the desired bisphosphine compound . Another method involves the Arbuzov reaction, where a phosphite reacts with an alkyl halide to form the phosphine oxide, which can then be reduced to the phosphine .

Industrial Production Methods

Industrial production of phosphine, 1,4-phenylenebis- typically involves large-scale reactions using similar synthetic routes as mentioned above. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. The use of efficient catalysts and optimized reaction conditions is crucial for maximizing yield and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

Phosphine, 1,4-phenylenebis- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include phosphine oxides, substituted phosphines, and various organophosphorus compounds depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Phosphine, 1,4-phenylenebis- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which phosphine, 1,4-phenylenebis- exerts its effects involves its ability to act as a ligand, forming complexes with metal ions. These complexes can participate in various catalytic cycles, facilitating reactions by stabilizing transition states and intermediates. The molecular targets and pathways involved depend on the specific application and the nature of the metal center in the complex .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phosphine, 1,4-phenylenebis- is unique due to its 1,4-phenylene bridge, which imparts distinct electronic and steric properties. This structural feature allows it to form stable complexes with specific geometries, making it particularly useful in certain catalytic applications where other phosphines may not be as effective .

Properties

CAS No.

78550-67-1

Molecular Formula

C6H8P2

Molecular Weight

142.07 g/mol

IUPAC Name

(4-phosphanylphenyl)phosphane

InChI

InChI=1S/C6H8P2/c7-5-1-2-6(8)4-3-5/h1-4H,7-8H2

InChI Key

DXKIVDBWRHJILG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1P)P

Origin of Product

United States

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